molecular formula C9H14N2O2 B2725781 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid CAS No. 1784925-12-7

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid

Cat. No.: B2725781
CAS No.: 1784925-12-7
M. Wt: 182.223
InChI Key: HQGUVOLCHIIKTD-UHFFFAOYSA-N
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Description

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then alkylated with tert-butyl halide to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can ensure the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, while the acetic acid moiety can facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Tert-butyl)-1H-imidazol-4-YL)acetic acid
  • 2-(1-(Tert-butyl)-1H-pyrazol-3-YL)acetic acid
  • 2-(1-(Tert-butyl)-1H-pyrazol-5-YL)acetic acid

Uniqueness

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group provides steric hindrance, potentially enhancing the compound’s selectivity and stability .

Properties

IUPAC Name

2-(1-tert-butylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)11-6-7(5-10-11)4-8(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGUVOLCHIIKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784925-12-7
Record name 2-(1-tert-butyl-1H-pyrazol-4-yl)acetic acid
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